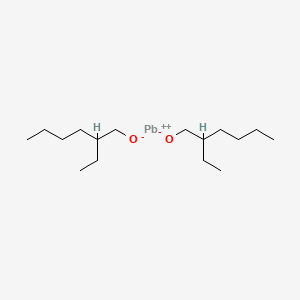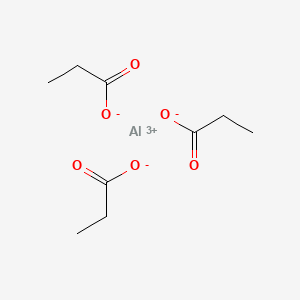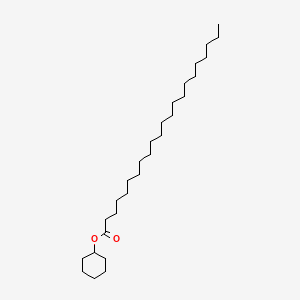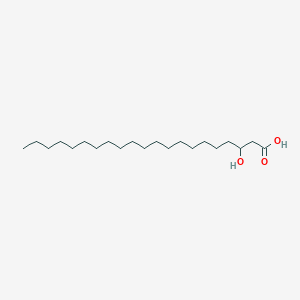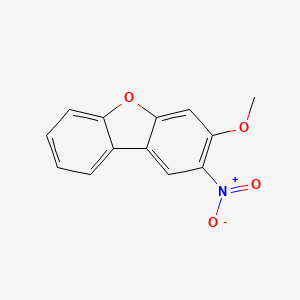
3-Methoxy-2-nitrodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-nitrodibenzofuran: is a heterocyclic organic compound with the molecular formula C₁₃H₉NO₄. . The compound is characterized by the presence of a methoxy group at the third position and a nitro group at the second position on the dibenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-nitrodibenzofuran can be achieved through several methods. One common approach involves the electrophilic nitration of 3-unsubstituted benzofurans. This method typically uses nitric acid or nitrogen dioxide as the nitrating agents under controlled conditions . Another method involves the Nenitzescu indole synthesis, which uses quinones or quinone monoimines and β-nitroenamines as starting materials .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-nitrodibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: 3-Methoxy-2-nitrodibenzofuran is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound has been explored for its potential biological activities, including antibacterial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the production of advanced materials .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-nitrodibenzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can act as a photoremovable protecting group for thiols in peptide synthesis. Upon irradiation with UV light, the protecting group is cleaved, releasing the active thiol . This property is utilized in the development of light-sensitive biomaterials and controlled drug release systems .
Comparison with Similar Compounds
3-Nitrobenzofuran: Similar in structure but lacks the methoxy group.
2-Nitrobenzofuran: The nitro group is positioned differently, leading to variations in reactivity and applications.
3-Methoxybenzofuran: Lacks the nitro group, resulting in different chemical properties and uses.
Uniqueness: 3-Methoxy-2-nitrodibenzofuran is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and biological activities. This combination makes it a versatile compound in synthetic chemistry and a valuable lead in pharmaceutical research .
Properties
CAS No. |
71735-28-9 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
3-methoxy-2-nitrodibenzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-13-7-12-9(6-10(13)14(15)16)8-4-2-3-5-11(8)18-12/h2-7H,1H3 |
InChI Key |
OUSHYUBESLWFNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



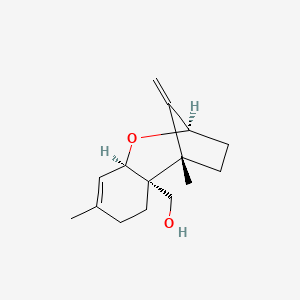
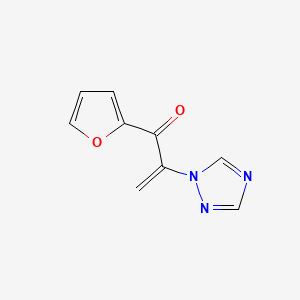
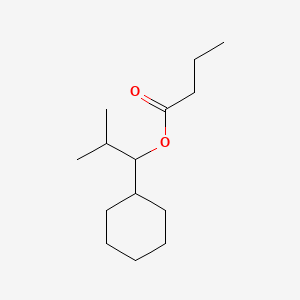

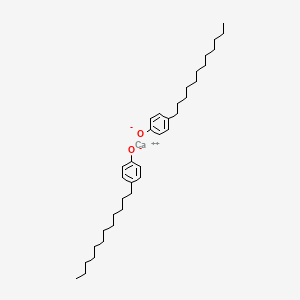
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
